molecular formula C20H19F2N5O B11240163 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,6-difluorobenzamide

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,6-difluorobenzamide

Cat. No.: B11240163
M. Wt: 383.4 g/mol
InChI Key: FICPGEHTMJWYAN-UHFFFAOYSA-N
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Description

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,6-difluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethylamino and methyl groups, linked to a phenyl ring, which is further connected to a difluorobenzamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,6-difluorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine intermediate, which is synthesized by reacting 4,6-dichloro-2-methylpyrimidine with dimethylamine under controlled conditions. This intermediate is then coupled with 4-aminophenyl-2,6-difluorobenzamide through a nucleophilic aromatic substitution reaction, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives, depending on the substituents introduced.

Scientific Research Applications

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,6-difluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,6-difluorobenzamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both dimethylamino and difluorobenzamide moieties allows for versatile chemical modifications and interactions with a wide range of molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H19F2N5O

Molecular Weight

383.4 g/mol

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,6-difluorobenzamide

InChI

InChI=1S/C20H19F2N5O/c1-12-11-17(27(2)3)26-20(23-12)25-14-9-7-13(8-10-14)24-19(28)18-15(21)5-4-6-16(18)22/h4-11H,1-3H3,(H,24,28)(H,23,25,26)

InChI Key

FICPGEHTMJWYAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)N(C)C

Origin of Product

United States

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